molecular formula C33H45N5O4 B11831254 MV-1-NH-Me

MV-1-NH-Me

Cat. No.: B11831254
M. Wt: 575.7 g/mol
InChI Key: FWVBKWFGQNQMDR-CJBSCAABSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

MV-1-NH-Me undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Biological Activity

MV-1-NH-Me is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various cell lines, and relevant case studies.

This compound is derived from the MV-1 series of compounds, characterized by its interaction with cellular inhibitors of apoptosis (IAPs). It functions as a ligand that binds to cIAP1, facilitating the targeted degradation of specific proteins through the SNIPER (Specific and Nongenetic IAP-dependent Protein Erasers) technology. This mechanism is crucial for inducing apoptosis in cancer cells, making this compound a candidate for cancer therapy.

Key Properties

  • Chemical Formula : Not specified in the sources.
  • Mechanism : Binds to cIAP1 to promote targeted protein degradation.
  • Target : Primarily interacts with ABL inhibitors.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an IC₅₀ value of approximately 2 μM against human acute myeloid leukemia (AML) cells (MV4-11) using the MTT assay, indicating potent antiproliferative effects .

Cell Line IC₅₀ (μM) Effect
MV4-11 (AML)2High antiproliferative activity
MCF-7 (Breast Cancer)46Moderate cytotoxicity

This compound's effectiveness is attributed to its ability to induce apoptosis through the modulation of apoptotic pathways. The compound's interaction with IAPs leads to the release of caspases, which are critical for the execution phase of apoptosis. This mechanism is essential for overcoming resistance in cancer cells that typically evade programmed cell death.

Case Studies

  • Cytotoxicity in Cancer Models : In a controlled study, this compound was tested on various tumor spheroids derived from solid tumors. The results indicated a high degree of cellular uptake and subsequent cytotoxicity, suggesting its potential as a therapeutic agent in solid tumors .
  • Comparative Studies : When compared to other compounds such as betulin, this compound demonstrated superior antiproliferative effects against MCF-7 cells. Betulin showed only 30% cytotoxicity after 48 hours, while this compound achieved higher efficacy .

Safety and Efficacy

While the biological activity of this compound is promising, safety profiles must be established through further studies. Initial findings suggest no significant DNA damage in brain cells at certain dosages, indicating a favorable safety margin . However, comprehensive toxicological assessments are necessary before clinical applications can be considered.

Properties

Molecular Formula

C33H45N5O4

Molecular Weight

575.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-(methylamino)-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C33H45N5O4/c1-22(34-2)30(39)36-28(25-18-11-6-12-19-25)33(42)38-21-13-20-26(38)31(40)37-29(32(41)35-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,41)(H,36,39)(H,37,40)/t22-,26-,28-,29-/m0/s1

InChI Key

FWVBKWFGQNQMDR-CJBSCAABSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC

Origin of Product

United States

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